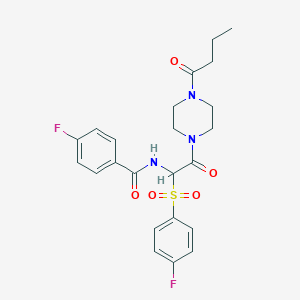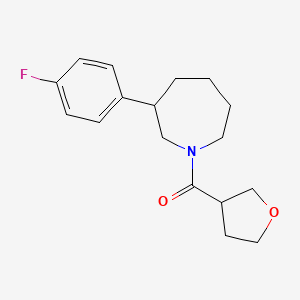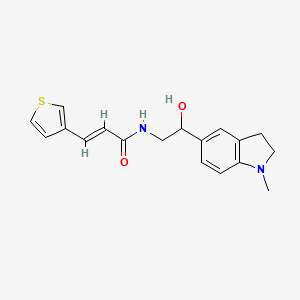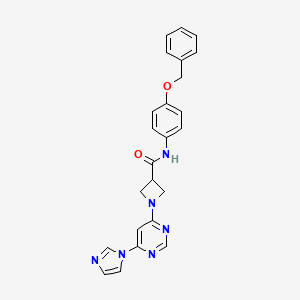
2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a furan-carboxamide derivative. These derivatives have been studied for their potential as inhibitors of the influenza A H5N1 virus. The structure-activity relationship (SAR) studies suggest that the substitution pattern on the furan or thiophene moiety significantly affects the anti-influenza activity of these compounds .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives involves the preparation of a key intermediate, which is then subjected to various reactions to introduce different substituents. In the case of the related compound mentioned in the first paper, the synthesis involved the alkylation of a furan moiety with a nitrobenzylthio group . Another related synthesis pathway described in the second paper involves the preparation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, followed by alkylation and cyclization reactions to produce various heterocyclic derivatives, including 1,3,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, and a carboxamide group. The specific substituents on the furan ring and the nature of the heterocyclic moiety attached to the carboxamide nitrogen atom play a crucial role in determining the biological activity of these compounds .
Chemical Reactions Analysis
Furan-carboxamide derivatives can undergo various chemical reactions, including alkylation, cyclization, and condensation, to form a wide range of heterocyclic compounds. The reactivity of these compounds can be influenced by the substituents present on the furan ring and the nature of the carboxamide group . Cyclometallation reactions have also been reported for related compounds, where the furan moiety is coordinated to metals such as palladium(II), ruthenium(II), and rhodium(III) .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity, such as antiviral efficacy, is also a critical property that is determined by the molecular structure and the specific substituents present on the compound . The cyclometallated products of related compounds have been characterized spectroscopically, which provides insights into their chemical properties and potential applications .
Applications De Recherche Scientifique
Furan-Carboxamide Derivatives as Novel Inhibitors
A study highlighted the synthesis and biological characterization of furan-carboxamide derivatives, demonstrating potent inhibitory effects against the influenza A H5N1 virus. The research identified these derivatives as novel inhibitors, with the 2,5-dimethyl-substituted heterocyclic moiety significantly influencing anti-influenza activity. This suggests that modifications to the furan-carboxamide scaffold could enhance antiviral capabilities, indicating a promising avenue for developing new antiviral drugs (Yu Yongshi et al., 2017).
Antiprotozoal Activity
Another study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and potent in vitro activity against T. b. rhodesiense and P. falciparum. These compounds also showed excellent in vivo activity in a trypanosomal mouse model, underscoring their potential as antiprotozoal agents (M. Ismail et al., 2004).
Synthesis and Characterization of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds such as 5-furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives has led to the identification of new compounds with potential antimicrobial activities. These studies contribute to the broader understanding of how such compounds can be synthesized and modified for various biological applications (M. Koparır et al., 2005).
Antimicrobial Activities of Azole Derivatives
The development of azole derivatives starting from furan-2-carbohydrazide and their subsequent screening for antimicrobial activities showcases the potential of these compounds in addressing microbial resistance. This highlights the importance of synthesizing and testing new compounds for their biological efficacy (Serap Başoğlu et al., 2013).
Electrophilic Substitution Reactions
Investigations into the synthesis and reactions of electrophilic substitution on compounds like 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole shed light on the chemical behavior of furan derivatives under various conditions. This research contributes to the field of organic chemistry by providing insights into the reactivity and potential applications of these compounds (A. Aleksandrov et al., 2017).
Propriétés
IUPAC Name |
2,5-dimethyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-5-10(8(2)18-7)11(17)14-13-16-15-12(19-13)9-3-4-20-6-9/h3-6H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPVDUIUKFYYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)
![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)


